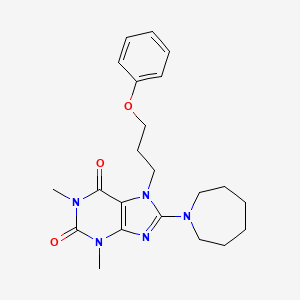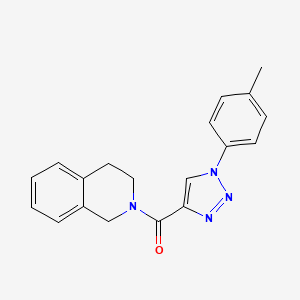![molecular formula C16H12N4O2S2 B2849003 6-(Phenylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 685108-04-7](/img/structure/B2849003.png)
6-(Phenylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Phenylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazolopyrimidine derivative that has been studied for its ability to act as a potent inhibitor of several enzymes and proteins.
Mecanismo De Acción
The mechanism of action of 6-(Phenylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of several enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of protein kinases such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK3β). It has also been shown to inhibit the activity of histone deacetylases (HDACs) and carbonic anhydrases (CAs). The inhibition of these enzymes and proteins can lead to the disruption of various cellular processes such as cell cycle progression, gene expression, and metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(Phenylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine depend on the specific enzymes and proteins that are inhibited by this compound. In cancer research, the inhibition of CDK2 and GSK3β can lead to the arrest of the cell cycle and the induction of apoptosis in cancer cells. In neuroscience, the inhibition of HDACs can lead to the enhancement of memory and cognitive function. In infectious diseases, the inhibition of CAs can lead to the disruption of the acid-base balance of bacteria and viruses, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(Phenylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine in lab experiments include its high potency and specificity for the enzymes and proteins that it inhibits. This compound can be used to study the specific biochemical and physiological effects of inhibiting these enzymes and proteins. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and work with this compound.
Direcciones Futuras
There are several future directions for the study of 6-(Phenylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine. Some of these directions include the development of new synthetic methods for this compound, the identification of new enzymes and proteins that can be inhibited by this compound, and the development of new therapeutic applications for this compound. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound can lead to a better understanding of its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 6-(Phenylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine involves the reaction of 3-(3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with phenylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a suitable temperature and time. After the reaction is complete, the product is purified by column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
6-(Phenylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential applications in various fields of scientific research. Some of the areas where this compound has been studied include cancer research, neuroscience, and infectious diseases. In cancer research, this compound has been shown to inhibit the activity of several enzymes and proteins that are involved in the growth and proliferation of cancer cells. In neuroscience, this compound has been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In infectious diseases, this compound has been studied for its potential as a therapeutic agent for the treatment of viral and bacterial infections.
Propiedades
IUPAC Name |
6-(benzenesulfonyl)-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S2/c17-15-14(24(21,22)12-4-2-1-3-5-12)9-18-16-13(8-19-20(15)16)11-6-7-23-10-11/h1-10H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWAGOUPBWKKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C=N3)C4=CSC=C4)N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Phenylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

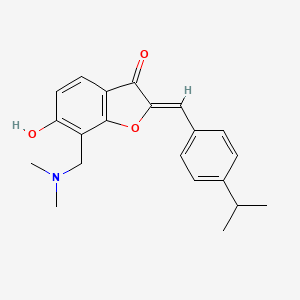
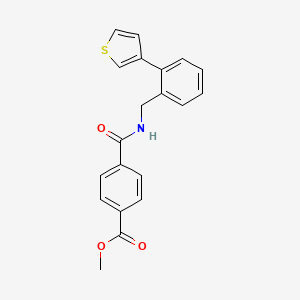
![methyl 3-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2848924.png)
![2-[Benzyl(oxolan-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2848925.png)


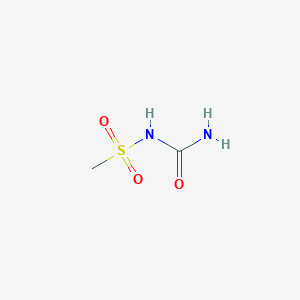
![7-(Furan-2-ylmethyl)-6-(3-methylbutylsulfanyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2848931.png)
![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2848932.png)
![Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate](/img/structure/B2848936.png)
![N-(2-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2848937.png)
